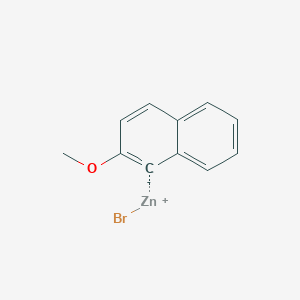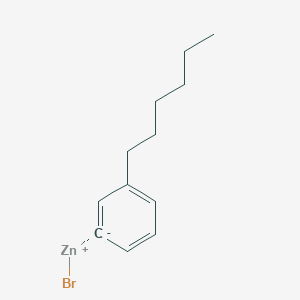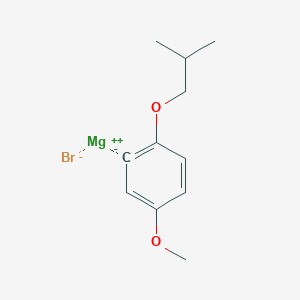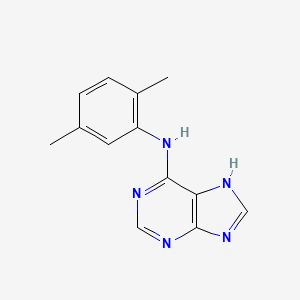
N-(2,5-dimethylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2,5-dimethylphenyl group at the nitrogen atom. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-9H-purin-6-amine typically involves the reaction of 2,5-dimethylaniline with 6-chloropurine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2,5-dimethylaniline displaces the chlorine atom on the purine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the 2,5-dimethylphenyl group or the purine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring or the phenyl group.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The purine ring system allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The 2,5-dimethylphenyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-9H-purin-6-amine
- N-(2,5-dimethylphenyl)-9H-purin-2-amine
- N-(2,5-dimethylphenyl)-9H-purin-8-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the purine ring. This substitution can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-8-3-4-9(2)10(5-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
ZUVJVTUTNSBUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


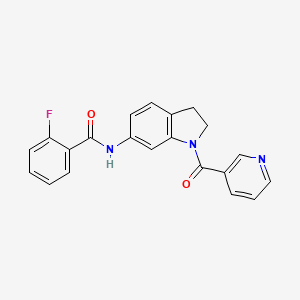
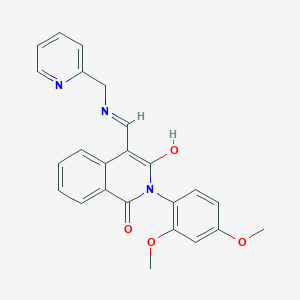
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878443.png)
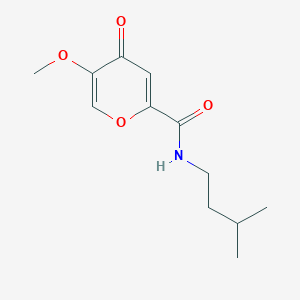
![4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14878452.png)
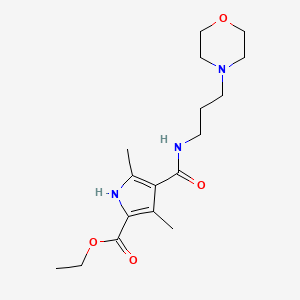
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B14878459.png)
![6-tert-butyl-8-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14878467.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
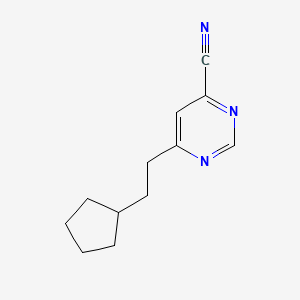
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
